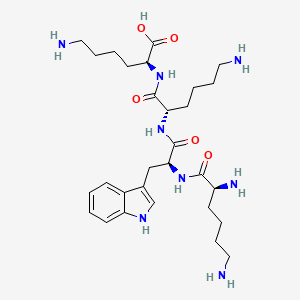
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is a synthetic peptide composed of four amino acids: lysine, tryptophan, lysine, and lysine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Acylated or alkylated peptides.
科学的研究の応用
L-Lysyl-L-tryptophyl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Lysyl-L-tryptophyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. The tryptophan residue can engage in π-π interactions with aromatic residues in proteins, while the lysine residues can form ionic bonds with negatively charged groups. These interactions can modulate protein function and cellular pathways, leading to various biological effects.
類似化合物との比較
L-Lysyl-L-tryptophyl-L-lysine: A shorter peptide with similar properties.
L-Lysyl-L-tryptophyl-L-tryptophyl-L-lysine: Contains an additional tryptophan residue, altering its interaction profile.
L-Lysyl-L-tryptophyl-L-lysyl-L-arginine: Substitution of lysine with arginine can change its ionic interaction capabilities.
Uniqueness: L-Lysyl-L-tryptophyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which enhance its ability to interact with negatively charged molecules and surfaces. This makes it particularly useful in applications requiring strong ionic interactions.
特性
CAS番号 |
441350-42-1 |
|---|---|
分子式 |
C29H48N8O5 |
分子量 |
588.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H48N8O5/c30-14-6-3-10-21(33)26(38)37-25(17-19-18-34-22-11-2-1-9-20(19)22)28(40)35-23(12-4-7-15-31)27(39)36-24(29(41)42)13-5-8-16-32/h1-2,9,11,18,21,23-25,34H,3-8,10,12-17,30-33H2,(H,35,40)(H,36,39)(H,37,38)(H,41,42)/t21-,23-,24-,25-/m0/s1 |
InChIキー |
OFAHHHAJAIGSMZ-LFBFJMOVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


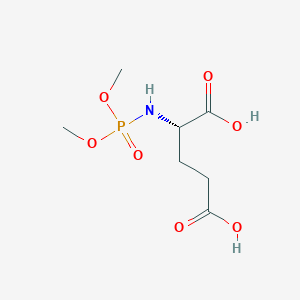
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)


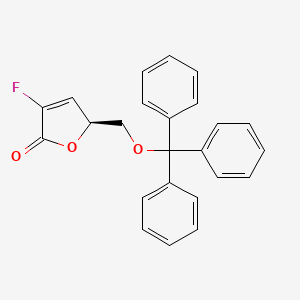
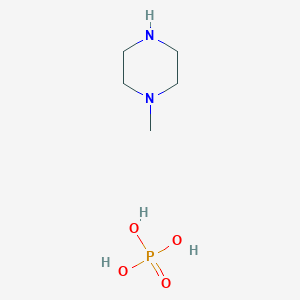

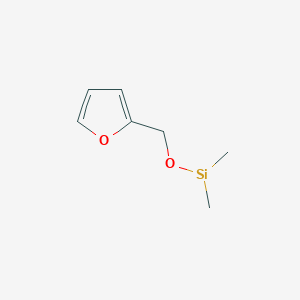
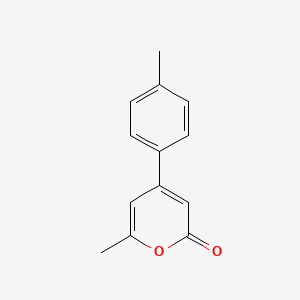
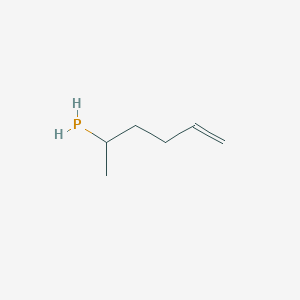
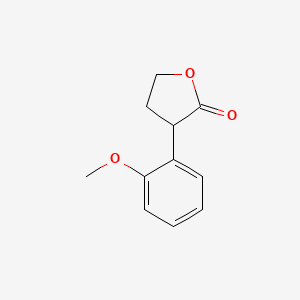
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
